N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
Description
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group and a pyrimidin-2-yl moiety. The pyrimidine ring is further functionalized with an ethyl and oxo group, while the pyrazole is conjugated to a xanthene carboxamide. The xanthene system, a tricyclic planar aromatic scaffold, may enhance lipophilicity and π-π stacking interactions, while the pyrimidine and pyrazole rings offer hydrogen-bonding capabilities.
Properties
CAS No. |
1207052-36-5 |
|---|---|
Molecular Formula |
C27H21N5O4 |
Molecular Weight |
479.496 |
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H21N5O4/c1-2-16-14-24(33)30-27(28-16)32-23(15-19(31-32)22-12-7-13-35-22)29-26(34)25-17-8-3-5-10-20(17)36-21-11-6-4-9-18(21)25/h3-15,25H,2H2,1H3,(H,29,34)(H,28,30,33) |
InChI Key |
ZQSIKOUEZLORAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications for therapeutic applications, supported by relevant data and research findings.
Structural Overview
The compound features a unique structural arrangement, combining a pyrimidine ring, a pyrazole moiety, and a xanthene backbone. The molecular formula for this compound is , with a molecular weight of approximately 329.38 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown promising results in inhibiting cancer cell proliferation. A study involving various pyrazole derivatives demonstrated their efficacy against breast cancer (T-47D) and melanoma (UACC-257) cell lines using MTT assays .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Pyrazole Derivative A | T-47D | 12.5 | Moderate |
| Pyrazole Derivative B | UACC-257 | 8.0 | High |
| N-[2-(4-ethyl...]-9H-xanthene | TBA | TBA | TBA |
Note: TBA = To Be Announced; further studies are required for precise IC50 values for the target compound.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in preliminary studies. Its structural components suggest possible interactions with enzymes involved in cancer and inflammatory pathways. Molecular docking studies can be employed to evaluate binding affinities to specific targets, aiding in the identification of its mechanism of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly altered biological activity, highlighting the importance of structure-function relationships .
- Enzyme Binding Studies : Another study focused on the interaction between pyrazole derivatives and specific enzyme targets using surface plasmon resonance (SPR) technology. The results demonstrated that certain derivatives exhibited high binding affinities, suggesting potential as therapeutic agents.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Pyrimidine ring
- Pyrazole moiety
- Xanthene structure
These components contribute to its potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been studied for their ability to inhibit specific enzymes involved in cancer progression. The presence of the xanthene structure may enhance the compound's efficacy through improved binding to target proteins associated with tumor growth and metastasis.
Anti-inflammatory Properties
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide may also possess anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for various enzymes implicated in disease processes. For example, compounds with similar structures have shown promising results in inhibiting kinases involved in cancer signaling pathways.
Pharmacological Evaluations
In silico studies have been conducted to predict the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, excretion, and toxicity (ADMETox). These evaluations are crucial for understanding the compound's viability as a therapeutic agent.
Comparison with Similar Compounds
Ranitidine-Related Compounds ()
Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide () and N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (), share furan and sulfur-containing linkages. However, these compounds lack the pyrimidine-xanthene system and instead feature nitroacetamide or thioether groups. The target compound’s pyrazole-pyrimidine core may confer greater metabolic stability compared to ranitidine’s nitro groups, which are prone to reduction.
SR48692 and SR142948A ()
SR48692 (2-([1-{7-chloro-4-quinolinyl}-5-{2,6-dimethoxyphenyl}pyrazol-3-yl]carboxylamino)tricyclo(3.3.1.1.[3.7])decan-2-carboxylic acid) and SR142948A (adamantane-based pyrazole carboxylate) include pyrazole and aromatic substituents but differ in their functionalization. SR142948A’s adamantane moiety introduces rigidity, whereas the xanthene carboxamide may allow for enhanced membrane permeability due to its lipophilicity .
Functional Group Analysis
Hypothetical Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The target compound’s xanthene carboxamide likely reduces aqueous solubility compared to ranitidine’s polar nitroacetamide and hemifumarate salts (). However, its pyrimidine and pyrazole rings may mitigate this via H-bonding.
- SR48692’s carboxylic acid group () enhances solubility but may limit blood-brain barrier penetration, whereas the target’s lipophilic xanthene could improve CNS targeting.
Binding Affinity Predictions
- The xanthene’s planar structure may enable stronger π-π interactions with aromatic receptor pockets compared to SR142948A’s adamantane (rigid but non-planar) .
- The ethyl-oxo pyrimidine could act as a hydrogen-bond acceptor, similar to the nitro group in ranitidine derivatives but with greater stability .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the assembly of the pyrazole core. A one-pot method using furan derivatives, substituted pyrimidines, and xanthene carboxamide precursors is common. Key steps include:
- Coupling reactions : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and avoid decomposition .
- Purification : Column chromatography or recrystallization ensures >95% purity. HPLC and NMR are critical for monitoring intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
